

Molecular weight and formula of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1272926

[Get Quote](#)

In-Depth Technical Guide: 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structural components of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**, a compound of interest in synthetic chemistry and drug discovery.

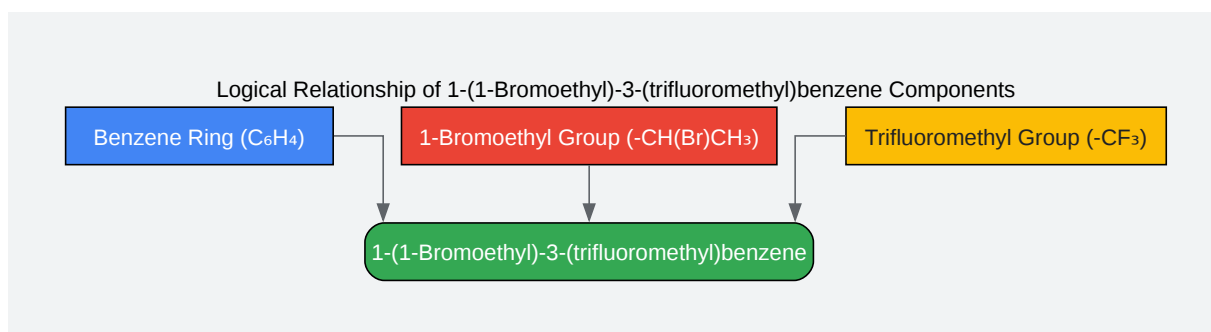
Core Compound Data

The fundamental molecular properties of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₈ BrF ₃	[1] [2] [3] [4]
Molecular Weight	~253.07 g/mol	[1] [2]
CAS Number	59770-96-6	[1] [2] [3] [4] [5]

Structural and Logical Representation

The structural arrangement of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** is key to its reactivity and potential applications. The following diagram illustrates the logical relationship between the core benzene ring and its substituents.



[Click to download full resolution via product page](#)

Logical relationship of the compound's components.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

To elucidate and confirm the chemical structure of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**, ¹H and ¹³C NMR spectroscopy are critical. The following provides a detailed methodology for these experiments.

Objective: To verify the structural integrity and purity of **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.

Materials and Equipment:

- **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene** sample (5-10 mg)
- Deuterated chloroform (CDCl₃)

- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

^1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5 mg of the compound in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the ^1H frequency.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
 - The expected chemical shifts will be in the aromatic region (around 7-8 ppm) and the aliphatic region for the bromoethyl group.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6-0.7 mL of CDCl_3) is preferred.
- Spectrometer Setup:
 - Use the same locked and shimmed sample from the ^1H NMR experiment.

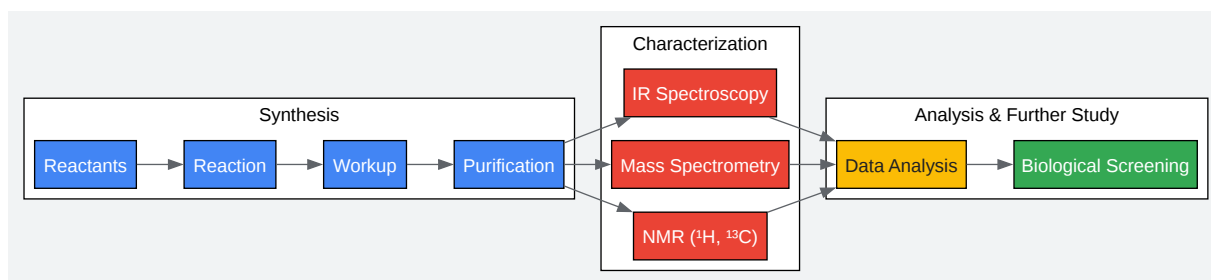
- Tune the probe for the ^{13}C frequency.
- Data Acquisition:
 - Acquire the ^{13}C NMR spectrum. A proton-decoupled experiment is standard.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to assign peaks to the specific protons and carbons in the molecule. The trifluoromethyl group will cause splitting in the signals of nearby carbons.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel chemical compound like **1-(1-Bromoethyl)-3-(trifluoromethyl)benzene**.



[Click to download full resolution via product page](#)

Experimental workflow for compound synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene|CAS 59770-96-6 [benchchem.com]
- 2. 59770-96-6 Cas No. | alpha-Methyl-3-trifluoromethylbenzyl bromide | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 59770-96-6 | MFCD00018050 | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene [aaronchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 1-bromoethyl-benzene | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272926#molecular-weight-and-formula-of-1-1-bromoethyl-3-trifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com